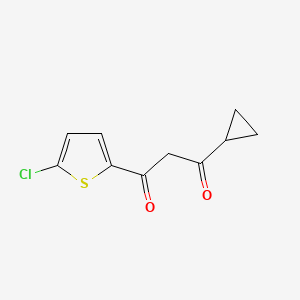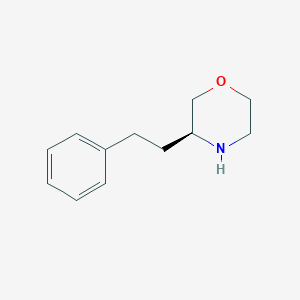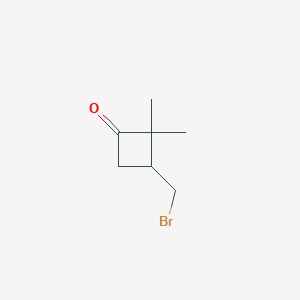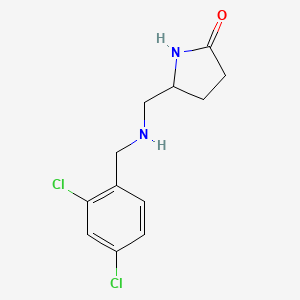![molecular formula C13H16N2O2 B13630524 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one is a complex organic compound with the molecular formula C13H16N2O2 This compound is part of the oxazepine family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazepine ring through a cyclocondensation reaction.
Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven . This approach is attractive due to its simplicity and short reaction time.
Industrial Production Methods: Industrial production of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one typically involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential cytotoxic activities against various cell lines, including human embryonic kidney cells (HEK-293) and human colorectal adenocarcinoma HT-29 cells .
In medicine, this compound is of interest due to its potential pharmacological activities, including analgesic and antidepressant effects. It is also used in the development of new therapeutic agents targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one include other oxazepine derivatives such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] .
Uniqueness: What sets 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one apart is its spiro linkage, which imparts unique chemical properties and potential biological activities. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16) |
InChI Key |
IOGZLIAGYIEBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


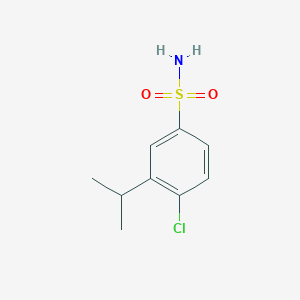
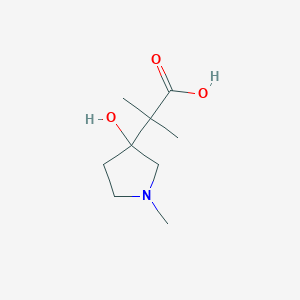
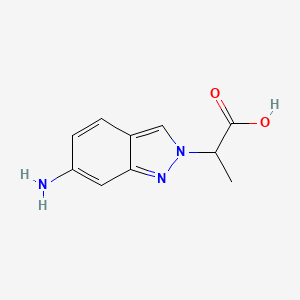
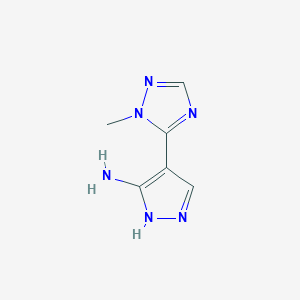
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
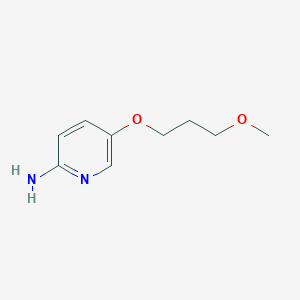
![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
